5-Azaspiro[3.5]nonan-2-one chemical structure and properties
5-Azaspiro[3.5]nonan-2-one chemical structure and properties
Disclaimer: The compound 5-Azaspiro[3.5]nonan-2-one is not extensively documented in publicly available scientific literature. Therefore, this guide is compiled using predicted data, information on structurally similar compounds, and general principles of organic chemistry and drug discovery. All quantitative data presented are computational predictions for the isomeric compound 5-Azaspiro[3.5]nonan-6-one, and experimental protocols are adapted from methodologies for analogous structures.
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel pharmacological profiles and improved metabolic stability. The azaspiro[3.5]nonane framework, incorporating a four-membered azetidinone (β-lactam) ring and a six-membered cyclohexane ring, represents a class of compounds with potential therapeutic applications. This guide focuses on the chemical structure and predicted properties of 5-Azaspiro[3.5]nonan-2-one.
Chemical Structure and Nomenclature
5-Azaspiro[3.5]nonan-2-one is a spirocyclic organic compound. Its structure consists of a cyclohexane ring and an azetidin-2-one (β-lactam) ring sharing a single carbon atom (the spiro center). According to IUPAC nomenclature for spiro compounds, numbering begins in the smaller ring. Thus, the [3.5] designation refers to the three carbon atoms in the azetidinone ring (excluding the spiro atom) and the five carbon atoms in the cyclohexane ring. The "-2-one" indicates a carbonyl group at the second position of the azetidinone ring, and "5-Aza" specifies a nitrogen atom at the fifth position of the cyclohexane ring.
-
IUPAC Name: 5-Azaspiro[3.5]nonan-2-one
-
Molecular Formula: C₈H₁₃NO
-
SMILES: C1CC(N)CC2(C1)CC(=O)N2 (Note: This is a predicted SMILES representation)
Physicochemical Properties
No experimental data for 5-Azaspiro[3.5]nonan-2-one is currently available. The following table summarizes predicted physicochemical properties for a constitutional isomer, 5-Azaspiro[3.5]nonan-6-one , as a reference. These values were computationally generated.[1]
| Property | Predicted Value | Unit |
| Molecular Weight | 139.19 | g/mol |
| Monoisotopic Mass | 139.09972 | Da |
| XlogP | 0.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 |
Predicted Collision Cross Section (CCS) values for 5-Azaspiro[3.5]nonan-6-one: [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 140.10700 | 127.0 |
| [M+Na]⁺ | 162.08894 | 131.8 |
| [M-H]⁻ | 138.09244 | 129.4 |
Synthesis and Experimental Protocols
A specific synthesis for 5-Azaspiro[3.5]nonan-2-one has not been reported. However, a general approach can be conceptualized based on established methods for synthesizing spirocyclic β-lactams, such as the Staudinger [2+2] cycloaddition between a ketene and an imine. A plausible synthetic workflow is outlined below.
General Experimental Protocol (Hypothetical):
This protocol is a generalized representation and has not been experimentally validated for this specific compound.
-
Imine Formation:
-
To a solution of a primary amine (e.g., a protected 1-aminocyclohexane derivative) in an aprotic solvent (e.g., dichloromethane), an appropriate aldehyde or ketone is added.
-
A dehydrating agent, such as magnesium sulfate, is added, and the mixture is stirred at room temperature until imine formation is complete, as monitored by TLC or GC-MS.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude imine, which may be used without further purification.
-
-
[2+2] Cycloaddition (Staudinger Reaction):
-
The imine is dissolved in an anhydrous, non-polar solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen).
-
A solution of an acyl chloride (e.g., chloroacetyl chloride) in the same solvent is added dropwise to the imine solution at 0°C.
-
A tertiary amine base (e.g., triethylamine) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the spiro-β-lactam.
-
-
Deprotection (if necessary):
-
If a protecting group was used on the nitrogen of the cyclohexane ring, a suitable deprotection step would be required to yield the final compound. The conditions for this step would depend on the nature of the protecting group.
-
Potential Biological Activity
While no biological data exists for 5-Azaspiro[3.5]nonan-2-one, the broader class of spirocyclic β-lactams has been investigated for various pharmacological activities.[2][3] The rigid spirocyclic core can orient substituents in specific vectors, which is advantageous for receptor binding.
-
Antimicrobial Activity: The β-lactam ring is a well-known pharmacophore in antibiotics. Novel spiro-β-lactams have been explored for their potential to overcome antibiotic resistance. Some spiro-β-lactams have shown activity against HIV and Plasmodium.[4][5]
-
Anticancer Activity: Certain spiro-lactams have demonstrated cytotoxic effects against various cancer cell lines.[2]
-
Enzyme Inhibition: Spiro-β-lactams have been designed as inhibitors of various enzymes, including cholesterol absorption inhibitors.
The logical relationship for investigating the bioactivity of a novel compound like 5-Azaspiro[3.5]nonan-2-one would follow a standard drug discovery workflow.
Conclusion
5-Azaspiro[3.5]nonan-2-one is a novel chemical entity with a structurally interesting spiro-β-lactam core. While it remains uncharacterized in the scientific literature, its structural motifs suggest potential for biological activity. The synthesis of this compound would likely involve a multi-step sequence culminating in a [2+2] cycloaddition. Further research is required to synthesize and evaluate the physicochemical and pharmacological properties of this compound to determine its potential utility in drug discovery and development.
References
- 1. PubChemLite - 5-azaspiro[3.5]nonan-6-one (C8H13NO) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 4. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC [pmc.ncbi.nlm.nih.gov]
